![molecular formula C13H23NO3Si B1591866 Pyridine, 4-[2-(triethoxysilyl)ethyl]- CAS No. 98299-74-2](/img/structure/B1591866.png)
Pyridine, 4-[2-(triethoxysilyl)ethyl]-
Overview
Description
Pyridine, 4-[2-(triethoxysilyl)ethyl]- is a unique organosilane compound that integrates the chemical functionalities of both pyridine and triethoxysilane groups. This compound is known for its applications in various scientific and industrial fields due to its interesting chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Pyridine, 4-[2-(triethoxysilyl)ethyl]- involves the reaction between 4-(2-bromoethyl)pyridine and triethoxysilane in the presence of a suitable catalyst. The typical reaction conditions include a temperature range of 80-100°C and a reaction time of 12-24 hours. The use of polar aprotic solvents like dimethyl sulfoxide or N,N-dimethylformamide can enhance the yield.
Industrial Production Methods: Industrially, this compound can be produced through a continuous flow process where the reactants are mixed in a reactor with precise temperature control. The continuous nature of the process helps in achieving high purity and consistency in product quality.
Chemical Reactions Analysis
Types of Reactions: Pyridine, 4-[2-(triethoxysilyl)ethyl]- undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, the triethoxysilane group hydrolyzes to form silanol groups, which can further condense to form siloxane bonds.
Oxidation: The pyridine ring can undergo oxidation reactions, particularly under acidic or basic conditions, to form pyridine N-oxide.
Substitution: The ethyl chain attached to the pyridine ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water, acidic or basic catalysts.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Hydrolysis products include silanols and siloxanes.
Oxidation products include pyridine N-oxide derivatives.
Substitution reactions lead to the formation of various substituted ethylpyridine derivatives.
Scientific Research Applications
Chemistry: Pyridine, 4-[2-(triethoxysilyl)ethyl]- is used as a precursor in the synthesis of hybrid organic-inorganic materials. Its silane group allows it to bind to inorganic surfaces, making it valuable in the creation of functionalized silica or glass surfaces.
Biology: In biological research, this compound can be used to modify biomolecules or surfaces with pyridine groups, aiding in the study of protein-ligand interactions or as part of biosensor development.
Medicine: Though not a direct therapeutic agent, this compound's derivatives may be used in drug delivery systems where the triethoxysilane group aids in targeting or adhesion to biological surfaces.
Industry: Industrially, Pyridine, 4-[2-(triethoxysilyl)ethyl]- finds applications in the production of advanced coatings, adhesives, and sealants due to its ability to form strong chemical bonds with inorganic substrates.
Mechanism of Action
Mechanism: The compound’s primary mechanism of action involves the hydrolysis of the triethoxysilane group to form silanol groups, which then undergo condensation to form strong siloxane bonds. These bonds confer high stability and durability to the materials or surfaces they are applied to.
Molecular Targets and Pathways: In the context of surface modification, the molecular targets include inorganic surfaces like silica, glass, and metal oxides. The pathways involve the formation of siloxane networks that enhance the physical and chemical properties of the surfaces.
Comparison with Similar Compounds
Pyridine, 4-[2-(trimethoxysilyl)ethyl]-
Pyridine, 3-[2-(triethoxysilyl)ethyl]-
Uniqueness: Pyridine, 4-[2-(triethoxysilyl)ethyl]- is unique due to its specific positioning of the triethoxysilyl group on the 4-position of the pyridine ring. This positioning influences its reactivity and binding properties compared to other similar compounds, making it especially suitable for certain applications like the creation of stable siloxane networks on surfaces.
Hope this gives you a comprehensive understanding of Pyridine, 4-[2-(triethoxysilyl)ethyl]-. Anything else you’d like to delve into?
Properties
IUPAC Name |
triethoxy(2-pyridin-4-ylethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3Si/c1-4-15-18(16-5-2,17-6-3)12-9-13-7-10-14-11-8-13/h7-8,10-11H,4-6,9,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZPUXVBQAQQDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCC1=CC=NC=C1)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70595978 | |
| Record name | 4-[2-(Triethoxysilyl)ethyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70595978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98299-74-2 | |
| Record name | 4-[2-(Triethoxysilyl)ethyl]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98299-74-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[2-(Triethoxysilyl)ethyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70595978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine, 4-[2-(triethoxysilyl)ethyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


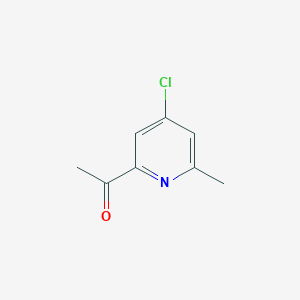

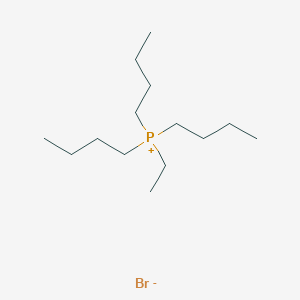
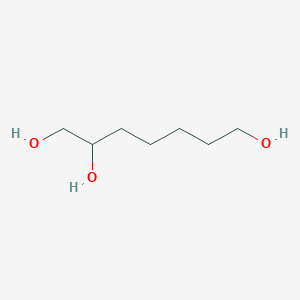
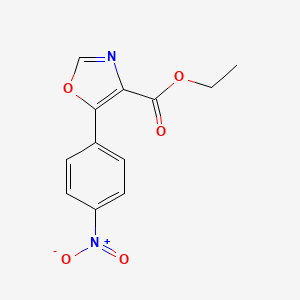


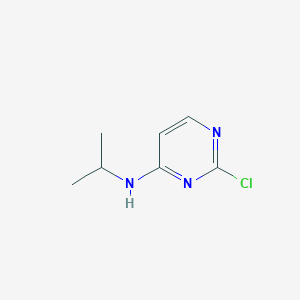




![[1,2,4]Triazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1591805.png)

